molecular formula C11H20ClIO B12588339 7-Chloro-6-iodoundec-6-en-5-ol CAS No. 647033-15-6

7-Chloro-6-iodoundec-6-en-5-ol

Katalognummer: B12588339
CAS-Nummer: 647033-15-6
Molekulargewicht: 330.63 g/mol
InChI-Schlüssel: ZNKLSXHMOQNDPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-iodoundec-6-en-5-ol typically involves the halogenation of undec-6-en-5-ol. The process includes the introduction of chlorine and iodine atoms at specific positions on the carbon chain. The reaction conditions often require the use of halogenating agents such as chlorine gas (Cl2) and iodine (I2) in the presence of a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-6-iodoundec-6-en-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

7-Chloro-6-iodoundec-6-en-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-Chloro-6-iodoundec-6-en-5-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Chloro-6-bromoundec-6-en-5-ol: Similar structure but with a bromine atom instead of iodine.

    7-Chloro-6-fluoroundec-6-en-5-ol: Contains a fluorine atom instead of iodine.

    7-Chloro-6-iodohept-6-en-5-ol: Shorter carbon chain compared to 7-Chloro-6-iodoundec-6-en-5-ol.

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms on the same carbon chain, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Eigenschaften

CAS-Nummer

647033-15-6

Molekularformel

C11H20ClIO

Molekulargewicht

330.63 g/mol

IUPAC-Name

7-chloro-6-iodoundec-6-en-5-ol

InChI

InChI=1S/C11H20ClIO/c1-3-5-7-9(12)11(13)10(14)8-6-4-2/h10,14H,3-8H2,1-2H3

InChI-Schlüssel

ZNKLSXHMOQNDPF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=C(CCCC)Cl)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.